1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride
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Overview
Description
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride is an organic compound with a complex structure that includes a methoxy group, a methoxymethyl group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
The synthesis of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzene ring substituted with methoxy and methoxymethyl groups. This can be achieved through electrophilic aromatic substitution reactions. The sulfonyl chloride group is then introduced through a reaction with chlorosulfonic acid or thionyl chloride under controlled conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Oxidation and Reduction: The methoxy and methoxymethyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamides and sulfonate esters.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable sulfonamide linkages with biological targets.
Material Science: It is used in the modification of polymers to introduce sulfonate groups, enhancing the material’s properties such as conductivity and hydrophilicity.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are stable and resistant to hydrolysis . The methoxy and methoxymethyl groups can also participate in various reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and methoxy-substituted benzene derivatives:
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single sulfonyl group attached to a methane group.
4-Methoxybenzenesulfonyl Chloride: Similar in structure but lacks the methoxymethyl group, making it less reactive towards certain nucleophiles.
Benzenesulfonyl Chloride: The parent compound without any methoxy or methoxymethyl substitutions.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C11H15ClO4S |
---|---|
Molecular Weight |
278.75 g/mol |
IUPAC Name |
1-[4-methoxy-3-(methoxymethyl)phenyl]ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO4S/c1-8(17(12,13)14)9-4-5-11(16-3)10(6-9)7-15-2/h4-6,8H,7H2,1-3H3 |
InChI Key |
PDYPAWOKDUEDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)COC)S(=O)(=O)Cl |
Origin of Product |
United States |
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